molecular formula C24H21ClN2O2S B2565021 1-(3-chlorobenzyl)-3-(4-ethylphenyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione CAS No. 866013-68-5

1-(3-chlorobenzyl)-3-(4-ethylphenyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione

Cat. No. B2565021
CAS RN: 866013-68-5
M. Wt: 436.95
InChI Key: JSABSBZWAPWLFT-UHFFFAOYSA-N
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Description

1-(3-chlorobenzyl)-3-(4-ethylphenyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione is a useful research compound. Its molecular formula is C24H21ClN2O2S and its molecular weight is 436.95. The purity is usually 95%.
BenchChem offers high-quality 1-(3-chlorobenzyl)-3-(4-ethylphenyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-chlorobenzyl)-3-(4-ethylphenyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structure-Activity Relationships

1-(3-chlorobenzyl)-3-(4-ethylphenyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione belongs to the class of thieno[2,3-d]pyrimidine-2,4-dione derivatives, which have been studied extensively in synthetic chemistry. Research focused on the synthesis and structure-activity relationships (SAR) of these compounds reveals their potential as human GnRH receptor antagonists for treating reproductive diseases. Key structural features, like the 2-(2-pyridyl)ethyl group and hydrophobic substituents, are critical for good receptor binding activity (Guo et al., 2003).

Antibacterial Properties

Studies also encompass the synthesis of substituted thieno[2,3-d]pyrimidines for evaluating their antibacterial properties. These compounds are synthesized through various chemical reactions, including cyclization and nucleophilic substitution, demonstrating the versatility of thieno[2,3-d]pyrimidine derivatives in developing new antibacterial agents (More et al., 2013).

Biomedical Applications

The biomedical potential of thieno[2,3-d]pyrimidine compounds is further underscored by research into their various biological activities. These compounds have been found to act as inhibitors of adenosine kinase, platelet aggregation, and exhibit antileukemia and anticancer activities, highlighting their significance in the development of new therapeutic agents (El-Gazzar et al., 2006).

Optical and Electronic Properties

Further research into thieno[2,3-d]pyrimidine derivatives explores their electronic and optical properties, particularly in the context of nonlinear optics (NLO). These studies involve detailed density functional theory (DFT) calculations and time-dependent DFT (TDDFT) analyses to understand the molecular electronic potential and other relevant parameters, emphasizing the potential of these compounds in optoelectronic applications (Hussain et al., 2020).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of the cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione ring system followed by the addition of the 3-chlorobenzyl and 4-ethylphenyl groups.", "Starting Materials": [ "2-aminothiophene", "ethyl acetoacetate", "3-chlorobenzaldehyde", "4-ethylbenzaldehyde", "acetic anhydride", "sulfuric acid", "sodium nitrite", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "potassium carbonate", "N,N-dimethylformamide", "triethylamine", "diethyl ether", "methanol", "chloroform" ], "Reaction": [ "Step 1: Synthesis of 2-amino-3-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(3H)-one by reacting 2-aminothiophene with ethyl acetoacetate in the presence of sulfuric acid and acetic anhydride.", "Step 2: Conversion of 2-amino-3-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(3H)-one to 2-chloro-3-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(3H)-one by reacting with sodium nitrite and hydrochloric acid.", "Step 3: Synthesis of 1-(3-chlorobenzyl)-3-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(3H)-one by reacting 2-chloro-3-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(3H)-one with 3-chlorobenzaldehyde in the presence of sodium hydroxide and potassium carbonate.", "Step 4: Synthesis of 1-(3-chlorobenzyl)-3-(4-ethylphenyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione by reacting 1-(3-chlorobenzyl)-3-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(3H)-one with 4-ethylbenzaldehyde in the presence of N,N-dimethylformamide and triethylamine.", "Step 5: Purification of the final product by recrystallization from diethyl ether/methanol or chloroform." ] }

CAS RN

866013-68-5

Product Name

1-(3-chlorobenzyl)-3-(4-ethylphenyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione

Molecular Formula

C24H21ClN2O2S

Molecular Weight

436.95

IUPAC Name

9-[(3-chlorophenyl)methyl]-11-(4-ethylphenyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-diene-10,12-dione

InChI

InChI=1S/C24H21ClN2O2S/c1-2-15-9-11-18(12-10-15)27-22(28)21-19-7-4-8-20(19)30-23(21)26(24(27)29)14-16-5-3-6-17(25)13-16/h3,5-6,9-13H,2,4,7-8,14H2,1H3

InChI Key

JSABSBZWAPWLFT-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=C(N(C2=O)CC4=CC(=CC=C4)Cl)SC5=C3CCC5

solubility

not available

Origin of Product

United States

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